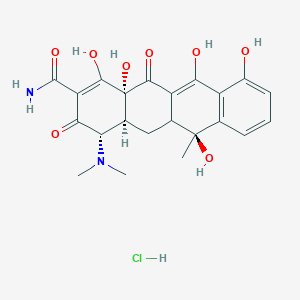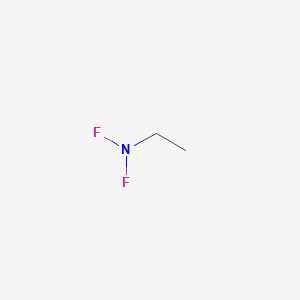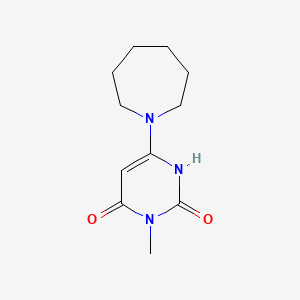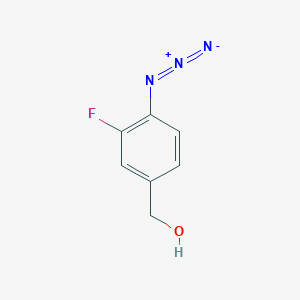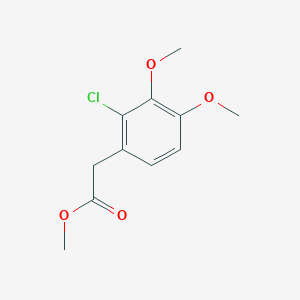
Benzeneacetic acid, 2-chloro-3,4-dimethoxy-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 2-chloro-3,4-dimethoxy-, methyl ester: is an organic compound with the molecular formula C11H13ClO4 It is a derivative of benzeneacetic acid, featuring a chlorine atom and two methoxy groups attached to the benzene ring, along with a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 2-chloro-3,4-dimethoxy-, methyl ester typically involves the esterification of the corresponding acid. One common method is the Fischer esterification, where Benzeneacetic acid, 2-chloro-3,4-dimethoxy- is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methoxy groups in Benzeneacetic acid, 2-chloro-3,4-dimethoxy-, methyl ester can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-chloro-3,4-dimethoxybenzaldehyde or 2-chloro-3,4-dimethoxybenzoic acid.
Reduction: Formation of 2-chloro-3,4-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzeneacetic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzeneacetic acid, 2-chloro-3,4-dimethoxy-, methyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Derivatives of this compound may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a valuable scaffold for drug development.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 2-chloro-3,4-dimethoxy-, methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and methoxy groups can influence its binding affinity and selectivity towards these targets. The ester functional group may undergo hydrolysis to release the active acid form, which can then exert its effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
- Benzeneacetic acid, 2-chloro-, methyl ester
- Benzeneacetic acid, 3,4-dimethoxy-
Comparison:
- Benzeneacetic acid, 3,4-dimethoxy-, methyl ester lacks the chlorine atom, which may result in different reactivity and biological activity.
- Benzeneacetic acid, 2-chloro-, methyl ester lacks the methoxy groups, which can affect its solubility and interaction with molecular targets.
- Benzeneacetic acid, 3,4-dimethoxy- lacks both the chlorine atom and the ester functional group, leading to significant differences in chemical properties and applications.
Uniqueness: The presence of both the chlorine atom and methoxy groups in Benzeneacetic acid, 2-chloro-3,4-dimethoxy-, methyl ester imparts unique chemical and biological properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6834-52-2 |
|---|---|
Molekularformel |
C11H13ClO4 |
Molekulargewicht |
244.67 g/mol |
IUPAC-Name |
methyl 2-(2-chloro-3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H13ClO4/c1-14-8-5-4-7(6-9(13)15-2)10(12)11(8)16-3/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
BVLZFOLUYSAOGZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CC(=O)OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


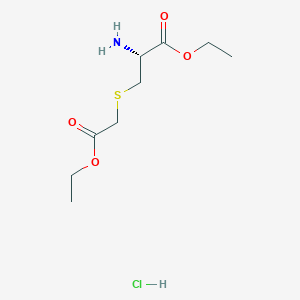
![(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13408239.png)
![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)


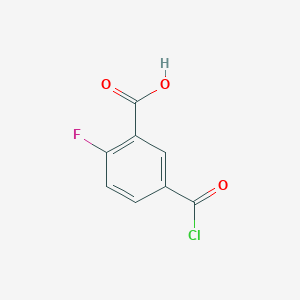
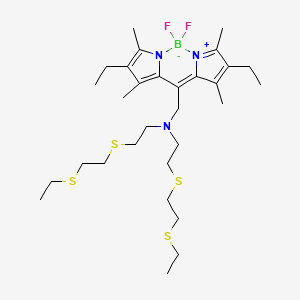
![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
